3-Benzoyl-6-phenylpyridazine
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Overview
Description
3-Benzoyl-6-phenylpyridazine is an organic compound belonging to the pyridazine family, characterized by a benzoyl group at the third position and a phenyl group at the sixth position of the pyridazine ring. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazinone derivatives, it can be inferred that multiple pathways could potentially be influenced .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Benzoyl-6-phenylpyridazine are intriguing. It has been found to react with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes
Cellular Effects
As an acetylcholinesterase (AChE) inhibitor, it has been found to affect outward potassium current in acutely isolated rat hippocampal pyramidal neurons . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves a series of reactions, including the Beckmann rearrangement, which has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its chemical stability and the nature of its reactions , it is reasonable to hypothesize that the effects of this compound may change over time, potentially involving degradation and long-term effects on cellular function.
Metabolic Pathways
Given its reactions with hydroxylamine or its O-alkyl analogue , it is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoyl-6-phenylpyridazine can be synthesized through several methods. One common route involves the reaction of this compound with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Another method includes the reduction of phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride (NaBH4) to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as reduction, oxidation, and substitution reactions under controlled conditions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-phenylpyridazine undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride.
Oxime Formation: Reaction with hydroxylamine to form 3-benzoyloxime-6-phenylpyridazine.
Beckmann Rearrangement: Conversion of 3-benzoyloxime-6-phenylpyridazine to 3-carboxanilide-6-phenylpyridazine under acidic conditions.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of ketone groups.
Hydroxylamine: Used for the formation of oximes.
Acetic Acid and Sulfuric Acid: Used in Beckmann rearrangement reactions.
Major Products
Phenyl (6-phenyl-pyridazin-3-yl)methanol: Formed by reduction.
3-Benzoyloxime-6-phenylpyridazine: Formed by reaction with hydroxylamine.
3-Carboxanilide-6-phenylpyridazine: Formed by Beckmann rearrangement.
Scientific Research Applications
3-Benzoyl-6-phenylpyridazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Uniqueness
3-Benzoyl-6-phenylpyridazine is unique due to the presence of both benzoyl and phenyl groups, which may contribute to its distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
phenyl-(6-phenylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOOBBLHKMRFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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